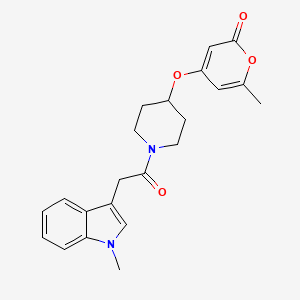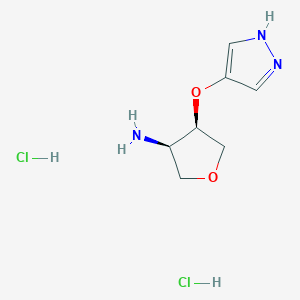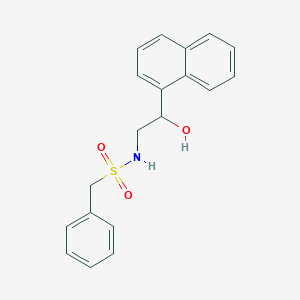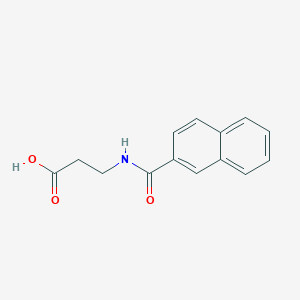![molecular formula C20H19FN2O2 B2594605 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851404-63-2](/img/structure/B2594605.png)
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as Fluoro-PSMA-1007, is a novel radiotracer used in positron emission tomography (PET) imaging for the detection of prostate cancer. This compound is a small molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. The use of Fluoro-PSMA-1007 has shown promising results in the diagnosis and staging of prostate cancer, as well as in the monitoring of treatment response.
Applications De Recherche Scientifique
Anion Coordination and Structural Orientations
Research on amide derivatives similar to the specified compound reveals insights into their spatial orientations and anion coordination capabilities. For instance, studies on related amide compounds have shown that they can form structures with tweezer-like geometries and channel-like structures through self-assembly, facilitated by weak interactions. These structural features are crucial for understanding the coordination behavior of similar compounds (Kalita & Baruah, 2010).
Chemosensors for Zn2+ Monitoring
Compounds with structural similarities to the specified chemical have been developed as chemosensors for Zn2+. One such sensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, showcasing its potential for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Host-Guest Complexes and Fluorescence Properties
Studies on isoquinoline derivatives, which share structural motifs with the specified compound, have investigated their ability to form host-guest complexes with enhanced fluorescence properties. These findings are significant for the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitubercular Activities
Research on quinoline derivatives has shown promising antimicrobial and antitubercular activities. Compounds structurally related to the specified chemical have been found active against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).
GPCR Ligand Potential and Anticancer Properties
Novel quinoline derivatives have been recognized as potential G-Protein Coupled Receptor (GPCR) ligands with significant anticancer properties. These compounds have shown promise in inhibiting key pathways involved in cancer progression, presenting a new avenue for anticancer drug development (Thangarasu, Selvi, & Manikandan, 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-13-2-5-15-12-16(20(25)23-18(15)10-13)8-9-22-19(24)11-14-3-6-17(21)7-4-14/h2-7,10,12H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDSWGGZWTGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)



![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)


![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)
![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)